(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carbaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a chloropyridine moiety but is more complex due to additional functional groups, making it potentially more versatile in biological applications.
- 3-Cyanopyridines: These compounds share the pyridine core but differ in their substituents, which can significantly alter their chemical reactivity and biological activity.
Uniqueness: (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethanamine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2411591-03-0 |
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Molecular Formula |
C7H11Cl3N2 |
Molecular Weight |
229.5 |
Purity |
95 |
Origin of Product |
United States |
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